molecular formula C14H22N4O2 B11733025 tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate

Cat. No.: B11733025
M. Wt: 278.35 g/mol
InChI Key: VLYSRTNLQMRBAJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an aminopyrazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-aminopyrazin-2-yl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor-ligand interactions .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate is unique due to the presence of the aminopyrazine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3,(H2,15,17)

InChI Key

VLYSRTNLQMRBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)N

Origin of Product

United States

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